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Compound of Interest

Compound Name:
2-Bromo-1-(3-fluorophenyl)ethan-

1-one

Cat. No.: B1271906 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α-

Bromo-m-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. The information

presented herein is intended to support research and development activities by providing

detailed spectroscopic characterization and standardized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for α-Bromo-m-fluoroacetophenone

(2-bromo-1-(3-fluorophenyl)ethanone).

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Nucleus Solvent
Chemical Shift (δ,

ppm)

Coupling Constant

(J, Hz)

¹H NMR CDCl₃

7.79-7.76 (m, 2H),

7.70-7.66 (m, 1H),

7.52-7.46 (m, 1H),

7.35-7.29 (m, 1H),

4.42 (s, 2H)

¹³C NMR CDCl₃

190.10, 162.84 (d),

135.93 (d), 130.54 (d),

124.70 (d), 121.04 (d),

115.68 (d), 30.44

J = 248.85 Hz, J =

6.35 Hz, J = 7.26 Hz,

J = 2.72 Hz, J = 21.79

Hz, J = 22.70 Hz

Table 2: Infrared (IR) Spectroscopy Data
Matrix Vibrational Frequency (ν, cm⁻¹)

KBr

3075, 2944, 1688, 1588, 1485, 1443, 1394,

1278, 1233, 1197, 1147, 1108, 1025, 999, 876,

793, 750, 700, 676, 619, 527

Note: Mass spectrometry data for the specific molecule α-Bromo-m-fluoroacetophenone was

not explicitly found in the search results. The following section on experimental protocols

provides a general procedure for how such data would be acquired.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of α-Bromo-m-fluoroacetophenone.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

Sample Preparation:
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Dissolve approximately 5-10 mg of the α-Bromo-m-fluoroacetophenone sample in about 0.6

mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range for aromatic and aliphatic protons,

and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans is typically required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in α-Bromo-m-fluoroacetophenone,

particularly the carbonyl and aromatic C-F and C-Br bonds.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid α-Bromo-m-fluoroacetophenone sample with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture should be a fine, homogeneous powder.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. The spectrum of

aromatic ketones generally shows a strong carbonyl (C=O) stretching band around 1685-

1666 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of α-Bromo-m-

fluoroacetophenone.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation:

Prepare a dilute solution of the α-Bromo-m-fluoroacetophenone sample in a volatile organic

solvent such as methanol or acetonitrile. The concentration should be in the range of 10-100

micrograms per mL.

Ensure the sample is free of non-volatile salts and buffers, which can interfere with

ionization.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

The gaseous molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of

α-Bromo-m-fluoroacetophenone.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of α-Bromo-m-fluoroacetophenone.

To cite this document: BenchChem. [Spectroscopic Profile of α-Bromo-m-
fluoroacetophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271906#spectroscopic-data-for-bromo-m-
fluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1271906?utm_src=pdf-body-img
https://www.benchchem.com/product/b1271906#spectroscopic-data-for-bromo-m-fluoroacetophenone
https://www.benchchem.com/product/b1271906#spectroscopic-data-for-bromo-m-fluoroacetophenone
https://www.benchchem.com/product/b1271906#spectroscopic-data-for-bromo-m-fluoroacetophenone
https://www.benchchem.com/product/b1271906#spectroscopic-data-for-bromo-m-fluoroacetophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1271906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

